4-Chloro-6-fluoroquinoline-3-carboxylic acid

Antibacterial Quinoline MIC

Medicinal chemistry programs targeting kinase inhibition or Gram-negative pathogens often require precise halogen substitution patterns for SAR studies. 4-Chloro-6-fluoroquinoline-3-carboxylic acid (CAS 179024-67-0) provides a unique 4-chloro-6-fluoro scaffold for systematic analoging. - Enables synthesis of novel quinoline tyrosine kinase inhibitors for oncology research. - Confirmed in vitro activity against Klebsiella pneumoniae, suitable for antibiotic resistance campaigns. - Quantitative solubility data supports HPLC method development and formulation studies. Supplied at ≥98% purity with full analytical documentation.

Molecular Formula C10H5ClFNO2
Molecular Weight 225.6 g/mol
CAS No. 179024-67-0
Cat. No. B069250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-fluoroquinoline-3-carboxylic acid
CAS179024-67-0
Synonyms4-Chloro-6-fluoro- quinoline-3-carboxylic acid
Molecular FormulaC10H5ClFNO2
Molecular Weight225.6 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(C(=C2C=C1F)Cl)C(=O)O
InChIInChI=1S/C10H5ClFNO2/c11-9-6-3-5(12)1-2-8(6)13-4-7(9)10(14)15/h1-4H,(H,14,15)
InChIKeyNEMDTRIVHUEXJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-fluoroquinoline-3-carboxylic acid – Specifications & Purity


4-Chloro-6-fluoroquinoline-3-carboxylic acid (CAS 179024-67-0) is a heterocyclic building block with the molecular formula C10H5ClFNO2 and a molecular weight of 225.60 g/mol . It features a quinoline core with a carboxylic acid at the 3-position, a chlorine at the 4-position, and a fluorine at the 6-position . The compound is commercially available from multiple suppliers with a standard purity specification of ≥98% .

4-Chloro-6-fluoroquinoline-3-carboxylic acid – Substitution Risks


The 4-chloro-6-fluoro substitution pattern on the quinoline-3-carboxylic acid scaffold confers unique electronic and steric properties that dictate both its synthetic utility as an intermediate and its potential biological activity. Quinoline derivatives exhibit exquisitely sensitive structure-activity relationships (SARs); for instance, a QSAR study of quinoline-3-carboxylic acids as anti-tubercular agents identified that molar refractivity, the number of hydrogen bond donors, and specific substituent patterns significantly influence activity [1]. Therefore, substituting a close analog with a different halogen arrangement (e.g., 7-chloro-6-fluoroquinoline-3-carboxylic acid or the 6-fluoroquinoline-3-carboxylic acid parent scaffold) can lead to non-comparable results in downstream applications, including failed synthesis of target derivatives or complete loss of biological potency in assay systems [1].

4-Chloro-6-fluoroquinoline-3-carboxylic acid – Evidence for Selection


Antibacterial Activity Against K. pneumoniae

The target compound demonstrates measurable in vitro antibacterial activity against Klebsiella pneumoniae ATCC 10031, a Gram-negative bacterial strain . While a direct head-to-head comparison under identical conditions is not available, cross-study comparisons to the parent scaffold 6-fluoroquinoline-3-carboxylic acid provide context. 6-Fluoroquinoline-3-carboxylic acid is reported with MIC values of 1.0 µg/mL against S. aureus and 2.4 µg/mL against E. coli . The activity of 4-Chloro-6-fluoroquinoline-3-carboxylic acid against K. pneumoniae can be referenced against this baseline, allowing researchers to assess the impact of the 4-chloro substitution on Gram-negative spectrum.

Antibacterial Quinoline MIC

Aqueous Solubility Parameter

The compound's aqueous solubility has been measured and reported as a numerical value of 38 (units unspecified in source data, likely µg/mL or a relative index) . This quantitative data point provides a critical parameter for researchers designing in vitro assays or considering formulation approaches, in contrast to many structural analogs for which no solubility data is publicly available.

Solubility Physicochemical Formulation

Key Intermediate in Kinase Inhibitor Synthesis

The 4-chloro-6-fluoroquinoline core is a validated scaffold in kinase inhibitor development. A patent specifically discloses a preparation method for 4-chloro-6-fluoroquinoline, explicitly stating its importance as an intermediate for synthesizing quinoline tyrosine kinase inhibitors and antitumor drugs [1]. This is contrasted with the broader, less specific applications claimed for the parent scaffold or isomers like 7-chloro-6-fluoroquinoline-3-carboxylic acid, which are primarily noted as general antibacterial intermediates .

Medicinal Chemistry Kinase Inhibitor Intermediate

4-Chloro-6-fluoroquinoline-3-carboxylic acid – Research & Industrial Applications


Kinase Inhibitor Synthesis for Oncology

Based on its documented use as an intermediate for quinoline tyrosine kinase inhibitors, procurement of this compound is optimal for medicinal chemistry labs engaged in synthesizing novel kinase-targeting small molecules for cancer research [1].

Gram-Negative Antibacterial Screening

With confirmed in vitro activity against Klebsiella pneumoniae, this compound is a suitable core scaffold for medicinal chemistry campaigns aimed at optimizing potency against Gram-negative pathogens, including efforts to combat antibiotic resistance .

SAR of Halogenated Quinoline Scaffolds

The unique 4-chloro-6-fluoro substitution pattern, combined with the availability of quantitative solubility data, makes this compound an ideal tool for systematic structure-activity relationship (SAR) studies probing the effects of halogen placement on both physicochemical properties and biological activity .

Analytical Chemistry & Formulation Development

The reported aqueous solubility value provides a starting point for analytical method development (e.g., HPLC) and formulation studies, enabling researchers to prepare stock solutions and assay buffers with greater precision and less empirical optimization .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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